molecular formula C18H35NO2 B11996400 4-Myristoylmorpholine CAS No. 5338-53-4

4-Myristoylmorpholine

Cat. No.: B11996400
CAS No.: 5338-53-4
M. Wt: 297.5 g/mol
InChI Key: QNJKVOIRHZVTSR-UHFFFAOYSA-N
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Description

4-Myristoylmorpholine is an organic compound with the molecular formula C18H35NO2. It is characterized by the presence of a morpholine ring substituted with a myristoyl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Myristoylmorpholine typically involves the reaction of morpholine with myristoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Myristoylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

4-Myristoylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Myristoylmorpholine involves its interaction with specific molecular targets. The myristoyl group allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. This integration can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the myristoyl group.

    N-Myristoylmorpholine: Similar structure but with different substituents on the morpholine ring.

Uniqueness: 4-Myristoylmorpholine is unique due to the presence of the myristoyl group, which imparts distinct chemical and biological properties. This makes it more hydrophobic and allows it to interact differently with lipid membranes compared to its simpler analogs.

Properties

CAS No.

5338-53-4

Molecular Formula

C18H35NO2

Molecular Weight

297.5 g/mol

IUPAC Name

1-morpholin-4-yltetradecan-1-one

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(20)19-14-16-21-17-15-19/h2-17H2,1H3

InChI Key

QNJKVOIRHZVTSR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N1CCOCC1

Origin of Product

United States

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